Verbascose

Description

Verbascose is a pentasaccharide that belongs to the Raffinose Family Oligosaccharides (RFOs), which are widespread across the plant kingdom[“]. It is formed by the enzyme Galactosyltransferase (GGT) catalyzing the transfer of galactosyl from raffinose to stachyose[“]. This enzyme has only been found in the vacuoles of leaves[“].

In terms of its role in biochemical reactions, this compound, along with other RFOs, is to carry out many functions in plants[“]. In plants, RFOs have been to impart tolerance to heat, drought, cold, salinity, and disease resistance besides regulating seed germination, vigor, and longevity[“].

Structure

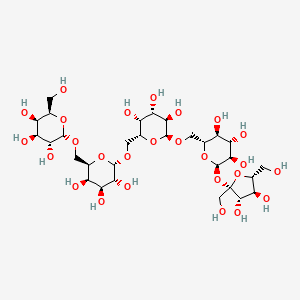

2D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-7-12(34)17(39)21(43)26(51-7)48-3-9-13(35)18(40)22(44)27(52-9)49-4-10-14(36)19(41)23(45)28(53-10)50-5-11-15(37)20(42)24(46)29(54-11)56-30(6-33)25(47)16(38)8(2-32)55-30/h7-29,31-47H,1-6H2/t7-,8-,9-,10-,11-,12+,13+,14+,15-,16-,17+,18+,19+,20+,21-,22-,23-,24-,25+,26+,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUADVWHMHPUCG-SWPIJASHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10969856 | |

| Record name | Hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-62-3 | |

| Record name | Verbascose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verbascose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Verbascose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERBASCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75493766S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Verbascose in the Plant Kingdom: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascose, a pentasaccharide belonging to the Raffinose Family of Oligosaccharides (RFOs), is a significant carbohydrate reserve in the plant kingdom. Composed of three galactose units, one glucose, and one fructose molecule, it plays a crucial role in seed development, desiccation tolerance, and as a transport sugar.[1][2] This technical guide provides an in-depth overview of the natural sources, occurrence, and biosynthesis of this compound in plants. It further details the experimental protocols for its extraction and quantification, aiming to equip researchers and drug development professionals with the necessary knowledge for its study and potential applications.

Natural Sources and Occurrence of this compound

This compound is predominantly found in the seeds of various plants, particularly within the legume family (Fabaceae).[1][3] Its concentration can vary significantly depending on the plant species, cultivar, and environmental growing conditions.[4]

Major Plant Sources

Legumes are the most well-documented and significant natural sources of this compound.[3] Notable examples include:

-

Pea (Pisum sativum): Pea seeds are known to contain highly variable but often substantial amounts of this compound.[4] In many pea cultivars, this compound is the dominant oligosaccharide.[5][6]

-

Lentil (Lens culinaris): Lentils are another important source of this compound, although its concentration can differ between cultivars.[6][7]

-

Chickpea (Cicer arietinum): While present, this compound is generally found in lower concentrations in chickpeas compared to peas and lentils, and in some cases, it may be absent altogether.[7][8]

-

Faba Bean (Vicia faba): Faba beans are reported to contain high levels of this compound, often being the predominant α-galactoside.[5][6]

-

Mung Bean (Vigna radiata): Mung beans are a known source of this compound.

-

Soybean (Glycine max): While rich in other RFOs like stachyose, soybeans also contain this compound.[4]

-

Pigeon Pea (Cajanus cajan): In pigeon peas, this compound is often the predominant oligosaccharide.[9]

Beyond legumes, the compound was first isolated from the roots of Common Mullein (Verbascum thapsus) , from which its name is derived.

Quantitative Occurrence of this compound in Legume Seeds

The following table summarizes the quantitative data on this compound content in the seeds of various legumes, providing a comparative overview for researchers.

| Plant Species | Cultivar/Type | This compound Content (mg/g dry matter) | Reference |

| Pea (Pisum sativum) | Not specified | 37.1 (average in mapping population) | [4] |

| Pea (Pisum sativum) | Not specified | 52.03 - 80.60 | [5] |

| Pea (Pisum sativum) | Not specified | 1.7 - 26.7 | [6] |

| Faba Bean (Vicia faba) | Not specified | 32.15 - 65.17 | [5] |

| Faba Bean (Vicia faba) | Not specified | 27.0 | [6] |

| Black Gram (Vigna mungo) | Not specified | 34.4 | [6] |

| Lentil (Lens culinaris) | Not specified | 11.5 - 13.3 | [6] |

| Lentil (Lens culinaris) | cv. Pardina | 3.9 | [10] |

| Lentil (Lens culinaris) | cv. Crimson | 7.2 | [10] |

| Pigeon Pea (Cajanus cajan) | Cream | 3.51 (% of seed) | [9] |

| Pigeon Pea (Cajanus cajan) | Brown | 2.34 (% of seed) | [9] |

| Chickpea (Cicer arietinum) | Kabuli | 1.2 | [6] |

| Chickpea (Cicer arietinum) | Desi | 1.5 | [6] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound is an extension of the raffinose family oligosaccharide (RFO) pathway, which begins with sucrose. The pathway involves the sequential addition of galactose units from a donor molecule, galactinol.

Key Enzymes and Steps

-

Galactinol Synthase (GolS): This enzyme catalyzes the first committed step in the RFO pathway, transferring a galactose moiety from UDP-galactose to myo-inositol to form galactinol.[11]

-

Raffinose Synthase (RS): Raffinose synthase then transfers a galactose unit from galactinol to sucrose, forming the trisaccharide raffinose.

-

Stachyose Synthase (STS): Stachyose synthase catalyzes the transfer of a second galactose unit from galactinol to raffinose, yielding the tetrasaccharide stachyose.[11]

-

This compound Synthesis: The final step in this compound formation involves the addition of a third galactose unit to stachyose. This reaction is primarily catalyzed by a multifunctional stachyose synthase (STS) , which can utilize stachyose as an acceptor for the galactosyl group from galactinol.[3][4][11] Some research also suggests the existence of a dedicated this compound synthase.[4]

The following diagram illustrates the biosynthetic pathway of this compound.

Caption: Biosynthetic pathway of this compound from sucrose.

Experimental Protocols

Extraction of this compound from Plant Material

The following protocol outlines a general procedure for the extraction of this compound from legume seeds. Optimization may be required depending on the specific plant material.

Materials:

-

Dried plant material (e.g., legume seeds)

-

Grinder or mill

-

70% Ethanol (HPLC grade)

-

Ultrapure water

-

Vortex mixer

-

Ultrasonic bath

-

Refrigerated centrifuge

-

Centrifuge tubes (50 mL)

-

Rotary evaporator or vacuum concentrator

Procedure:

-

Sample Preparation: Grind the dried plant material into a fine, homogeneous powder using a grinder or mill.[12]

-

Initial Extraction:

-

Weigh 10 g of the powdered plant material into a 50 mL centrifuge tube.[12]

-

Add 25 mL of 70% ethanol.[12]

-

Vortex the mixture thoroughly to ensure complete wetting of the plant material.[12]

-

Sonicate the mixture for 5 minutes in an ultrasonic bath to facilitate cell wall disruption and enhance extraction efficiency.[12]

-

-

Centrifugation: Centrifuge the suspension at 4000 RPM for 10 minutes at 4°C to pellet the solid plant debris.[12]

-

Supernatant Collection: Carefully decant the supernatant containing the extracted this compound into a clean collection vessel.

-

Re-extraction (Optional but Recommended): To maximize the yield, the remaining plant pellet can be re-extracted with another 25 mL of 70% ethanol, following steps 2-4. The supernatants from both extractions are then combined.

-

Solvent Evaporation: The combined ethanolic extract is concentrated to dryness under reduced pressure using a rotary evaporator or a vacuum concentrator. The bath temperature should be maintained at a moderate level (e.g., 40-50°C) to prevent degradation of the oligosaccharides.

-

Reconstitution: The dried extract is reconstituted in a known volume of ultrapure water or a suitable mobile phase for subsequent analysis.

The following diagram illustrates the experimental workflow for this compound extraction.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 546-62-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Oligosaccharide Content and Composition of Legumes and Their Reduction by Soaking, Cooking, Ultrasound, and High Hydrostatic Pressure [cerealsgrains.org]

- 8. Nutritional Profile and Carbohydrate Characterization of Spray-Dried Lentil, Pea and Chickpea Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of soaking, cooking and germination on the oligosaccharide content of selected Nigerian legume seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Significance of galactinol and raffinose family oligosaccharide synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction Protocol for Collection [protocols.io]

The Biosynthesis of Verbascose in Legumes: A Technical Guide for Researchers

Abstract

Verbascose, a pentasaccharide belonging to the Raffinose Family Oligosaccharides (RFOs), is a significant carbohydrate component in many legume seeds. While implicated in flatulence in monogastric animals due to the absence of α-galactosidase, RFOs, including this compound, play crucial roles in seed development, desiccation tolerance, and germination. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in legumes, tailored for researchers, scientists, and drug development professionals. It details the enzymatic steps, presents quantitative data on RFO content in various legumes, and offers comprehensive experimental protocols for the analysis of this pathway. Furthermore, this guide includes visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the molecular mechanisms governing this compound accumulation.

Introduction

Raffinose Family Oligosaccharides (RFOs) are α-galactosyl derivatives of sucrose, with this compound being a key member, consisting of sucrose linked to three galactose units.[1][2] The biosynthesis of these oligosaccharides is of significant interest due to their dual role as anti-nutritional factors and vital compounds for plant physiology.[2] Understanding the intricate enzymatic pathway leading to this compound synthesis is crucial for developing strategies to modulate its content in legume crops, thereby enhancing their nutritional value without compromising their agronomic performance. This guide delineates the core biosynthetic pathway, provides quantitative insights, and equips researchers with the necessary methodologies to investigate this important metabolic route.

The Biosynthesis Pathway of this compound

The synthesis of this compound in legumes is a multi-step enzymatic process that extends from sucrose. The pathway involves the sequential addition of galactose units, with galactinol serving as the primary galactose donor. The key enzymes involved are Galactinol Synthase, Raffinose Synthase, and Stachyose Synthase, with the latter often exhibiting multifunctional properties that lead to the final synthesis of this compound.[3][4]

The core pathway can be summarized as follows:

-

Galactinol Synthesis: The pathway is initiated with the synthesis of galactinol from UDP-galactose and myo-inositol, a reaction catalyzed by Galactinol Synthase (GolS) .[4][5]

-

Raffinose Synthesis: Raffinose Synthase (RS) then transfers a galactose moiety from galactinol to sucrose, forming the trisaccharide raffinose.[2]

-

Stachyose Synthesis: Subsequently, Stachyose Synthase (SS) catalyzes the transfer of another galactose unit from galactinol to raffinose, yielding the tetrasaccharide stachyose.[3]

-

This compound Synthesis: Finally, this compound is synthesized through the addition of a third galactose molecule to stachyose. This step is often catalyzed by the same Stachyose Synthase enzyme, which can utilize stachyose as an acceptor for the galactosyl transfer from galactinol.[2][3] Some studies also suggest the possibility of a distinct This compound Synthase (VS) .[2]

// Nodes Sucrose [label="Sucrose", fillcolor="#F1F3F4"]; myo_Inositol [label="myo-Inositol", fillcolor="#F1F3F4"]; UDP_Galactose [label="UDP-Galactose", fillcolor="#F1F3F4"]; Galactinol [label="Galactinol", fillcolor="#FBBC05"]; Raffinose [label="Raffinose", fillcolor="#34A853"]; Stachyose [label="Stachyose", fillcolor="#4285F4"]; this compound [label="this compound", fillcolor="#EA4335"];

// Enzymes GolS [label="Galactinol Synthase\n(GolS)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; RS [label="Raffinose Synthase\n(RS)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; SS [label="Stachyose Synthase\n(SS)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; VS [label="this compound Synthase\n(VS) / SS", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges UDP_Galactose -> GolS; myo_Inositol -> GolS; GolS -> Galactinol; Sucrose -> RS; Galactinol -> RS [label="Galactosyl Donor", fontsize=8, fontcolor="#5F6368"]; RS -> Raffinose; Raffinose -> SS; Galactinol -> SS [label="Galactosyl Donor", fontsize=8, fontcolor="#5F6368"]; SS -> Stachyose; Stachyose -> VS; Galactinol -> VS [label="Galactosyl Donor", fontsize=8, fontcolor="#5F6368"]; VS -> this compound; }

Caption: The biosynthetic pathway of this compound in legumes.

Quantitative Data on this compound and Other RFOs in Legumes

The content of this compound and other RFOs varies significantly among different legume species and even between cultivars of the same species. This variation is influenced by genetic factors and environmental conditions during seed development. The following tables summarize the quantitative data on RFO content in several key legume species.

Table 1: Content of Raffinose, Stachyose, and this compound in Various Legume Seeds (mg/g Dry Matter)

| Legume Species | Raffinose (mg/g DM) | Stachyose (mg/g DM) | This compound (mg/g DM) | Total RFOs (mg/g DM) | Reference(s) |

| Pea (Pisum sativum) | 1.0 - 10.0 | 15.0 - 40.0 | 20.0 - 50.0 | 52.03 - 80.60 | [6][7] |

| Soybean (Glycine max) | 1.0 - 11.0 | 14.0 - 41.0 | 1.0 - 5.0 | 33.75 - 69.30 | [6] |

| Lentil (Lens culinaris) | 2.0 - 12.0 | 20.0 - 50.0 | 5.0 - 20.0 | - | [1] |

| Chickpea (Cicer arietinum) | 3.0 - 13.0 | 10.0 - 30.0 | 0.0 - 5.0 | - | [8] |

| Faba Bean (Vicia faba) | 2.0 - 8.0 | 10.0 - 25.0 | 10.0 - 40.0 | 32.15 - 65.17 | [6] |

| Mung Bean (Vigna radiata) | 2.0 - 6.0 | 10.0 - 30.0 | 20.0 - 40.0 | - | [9] |

| Cowpea (Vigna unguiculata) | 1.0 - 5.0 | 10.0 - 40.0 | 0.0 - 10.0 | 78.78 - 108.00 | [7] |

Table 2: Enzyme Kinetic Properties of Key Enzymes in the this compound Biosynthesis Pathway

| Enzyme | Legume Species | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Reference(s) |

| Galactinol Synthase | Soybean | UDP-galactose | 0.4 - 0.8 | - | [5] |

| myo-inositol | 1.0 - 2.5 | - | [5] | ||

| Stachyose Synthase | Adzuki Bean | Raffinose | 38.6 | - | [10] |

| Galactinol | - | - | [10] | ||

| Lentil | Raffinose | - | - | [10] | |

| Galactinol | - | - | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the this compound biosynthesis pathway.

Quantification of this compound and Other RFOs by HPLC

This protocol describes the extraction and quantification of RFOs from legume seeds using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Legume seed flour

-

80% (v/v) Ethanol

-

Acetonitrile (HPLC grade)

-

Ultrapure water (HPLC grade)

-

Raffinose, Stachyose, and this compound standards

-

Centrifuge

-

Rotary evaporator

-

0.45 µm syringe filters

-

HPLC system with a Refractive Index (RI) detector and an amino-bonded silica column (e.g., LiChrosorb NH2)

Procedure:

-

Extraction:

-

Weigh 1.0 g of finely ground legume seed flour into a centrifuge tube.

-

Add 10 mL of 80% ethanol.

-

Incubate at 80°C for 1 hour with occasional vortexing.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction of the pellet with another 10 mL of 80% ethanol.

-

Pool the supernatants and evaporate to dryness using a rotary evaporator.

-

Redissolve the dried extract in a known volume (e.g., 2 mL) of ultrapure water.

-

-

Sample Preparation for HPLC:

-

Filter the redissolved extract through a 0.45 µm syringe filter.

-

Prepare a series of standard solutions of raffinose, stachyose, and this compound of known concentrations.

-

-

HPLC Analysis:

-

Column: Amino-bonded silica column.

-

Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v).[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detector: Refractive Index (RI) detector.

-

Injection Volume: 20 µL.

-

Inject the prepared standards and samples.

-

Identify and quantify the peaks corresponding to raffinose, stachyose, and this compound by comparing the retention times and peak areas with those of the standards.

-

Caption: Experimental workflow for RFO analysis by HPLC.

Enzyme Activity Assays

The following are generalized protocols for assaying the key enzymes in the this compound biosynthesis pathway. Optimal conditions may vary depending on the plant species and tissue.

4.2.1. Galactinol Synthase (GolS) Assay

This assay measures the formation of galactinol from UDP-galactose and myo-inositol.

Materials:

-

Plant tissue extract (e.g., developing seeds)

-

HEPES buffer (50 mM, pH 7.0)

-

UDP-galactose

-

myo-inositol

-

MnCl₂

-

Dithiothreitol (DTT)

-

Reaction termination solution (e.g., ethanol)

-

Method for quantifying galactinol (e.g., HPLC or radioisotope labeling with [¹⁴C]myo-inositol)

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 10 mM myo-inositol, 5 mM UDP-galactose, 5 mM MnCl₂, and 2 mM DTT.

-

Enzyme Reaction:

-

Add a known amount of plant tissue extract to the reaction mixture.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ethanol.

-

-

Quantification:

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant for the amount of galactinol produced using a suitable method like HPLC.

-

4.2.2. Raffinose Synthase (RS) Assay

This assay measures the formation of raffinose from galactinol and sucrose.

Materials:

-

Plant tissue extract

-

HEPES buffer (50 mM, pH 7.0)

-

Galactinol

-

Sucrose

-

Reaction termination solution

-

Method for quantifying raffinose (e.g., HPLC)

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 20 mM sucrose, and 10 mM galactinol.

-

Enzyme Reaction:

-

Add plant tissue extract to the reaction mixture.

-

Incubate at 30°C for 1-2 hours.

-

Terminate the reaction.

-

-

Quantification: Analyze the reaction mixture for the amount of raffinose produced using HPLC.

4.2.3. Stachyose Synthase (SS) Assay

This assay measures the formation of stachyose from galactinol and raffinose.

Materials:

-

Plant tissue extract

-

HEPES buffer (50 mM, pH 7.0)

-

Galactinol

-

Raffinose

-

Reaction termination solution

-

Method for quantifying stachyose (e.g., HPLC)

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 20 mM raffinose, and 10 mM galactinol.

-

Enzyme Reaction:

-

Add plant tissue extract to the reaction mixture.

-

Incubate at 30°C for 1-2 hours.

-

Terminate the reaction.

-

-

Quantification: Analyze the reaction mixture for the amount of stachyose produced using HPLC.

4.2.4. This compound Synthase (VS) Activity Assay

This assay measures the formation of this compound from galactinol and stachyose, often catalyzed by Stachyose Synthase.

Materials:

-

Plant tissue extract

-

HEPES buffer (50 mM, pH 7.0)

-

Galactinol

-

Stachyose

-

Reaction termination solution

-

Method for quantifying this compound (e.g., HPLC)

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 20 mM stachyose, and 10 mM galactinol.

-

Enzyme Reaction:

-

Add plant tissue extract to the reaction mixture.

-

Incubate at 30°C for 2-4 hours.

-

Terminate the reaction.

-

-

Quantification: Analyze the reaction mixture for the amount of this compound produced using HPLC.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of genes encoding the enzymes in the this compound biosynthesis pathway using quantitative real-time PCR (qRT-PCR).[12][13]

Materials:

-

Plant tissue (e.g., developing seeds)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

Gene-specific primers for GolS, RS, SS, and a reference gene (e.g., Actin or Ubiquitin)

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

Procedure:

-

RNA Extraction:

-

Grind the plant tissue to a fine powder in liquid nitrogen.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.

-

Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at 60°C, and extension at 72°C).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Conclusion

The biosynthesis of this compound in legumes is a well-defined enzymatic pathway that plays a pivotal role in seed biology. This technical guide has provided a comprehensive overview of this pathway, from the initial synthesis of galactinol to the final formation of this compound. The quantitative data presented highlights the diversity in RFO content across different legume species, offering valuable information for crop improvement programs. The detailed experimental protocols for RFO quantification, enzyme activity assays, and gene expression analysis provide researchers with the necessary tools to further investigate and manipulate this important metabolic pathway. A deeper understanding of this compound biosynthesis will undoubtedly contribute to the development of legumes with enhanced nutritional profiles and improved agronomic traits.

References

- 1. Characterization of raffinose family oligosaccharides in lentil seeds [harvest.usask.ca]

- 2. Optimizing raffinose family oligosaccharides content in plants: A tightrope walk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]

- 4. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oligosaccharide Content and Composition of Legumes and Their Reduction by Soaking, Cooking, Ultrasound, and High Hydrostatic Pressure [cerealsgrains.org]

- 9. researchgate.net [researchgate.net]

- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 11. Identification and characterization of a stachyose synthase gene controlling reduced stachyose content in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systematic Analysis of Galactinol Synthase and Raffinose Synthase Gene Families in Potato and Their Expression Patterns in Development and Abiotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of Verbascose in Plant Stress Tolerance: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Core Biological Functions of Verbascose in Stress Tolerance

Under conditions of environmental stress, plants accumulate a variety of compatible solutes, or osmoprotectants, to maintain cellular homeostasis. This compound and other RFOs are key players in this adaptive strategy, contributing to stress tolerance through several interconnected mechanisms.

Osmotic Adjustment

Abiotic stresses like drought and high salinity reduce the water potential of the soil, making it difficult for plants to absorb water. To counteract this, plant cells accumulate solutes to lower their internal water potential, thereby maintaining turgor pressure, which is essential for cell expansion and growth.[4] this compound, as a low-molecular-weight soluble sugar, accumulates in the cytosol or vacuoles and contributes directly to this osmotic adjustment, helping to maintain the water balance within the cell under dehydrating conditions.[5][6]

Antioxidant Activity and ROS Scavenging

A common consequence of most abiotic stresses is the overproduction of Reactive Oxygen Species (ROS), such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[7] These molecules can cause significant oxidative damage to vital cellular components, including lipids, proteins, and nucleic acids.[8][9] RFOs, including this compound, are reported to function as antioxidants, protecting cell membranes and other components from ROS-induced damage.[5] While the precise mechanism of ROS scavenging by this compound is not fully elucidated, it is believed to involve the stabilization of membranes and proteins, reducing the likelihood of oxidative damage.

Membrane and Protein Stabilization

During severe dehydration, such as that which occurs during seed maturation or extreme drought, the structural integrity of cellular membranes and proteins is compromised. Sugars like this compound can replace water molecules, forming hydrogen bonds with polar headgroups of phospholipids and protein surfaces.[10][11] This "water replacement hypothesis" suggests that the sugar molecules form a protective, vitrified (glassy) state within the cytoplasm.[12] This glassy matrix increases viscosity, restricts molecular mobility, and prevents the denaturation of proteins and the fusion of membranes, thereby preserving cellular structures in a quiescent state until water becomes available again.[10][12]

Biosynthesis and Stress Signaling Pathways

The accumulation of this compound under stress is a tightly regulated process involving specific biosynthetic pathways and signaling cascades.

This compound Biosynthesis Pathway

This compound is synthesized as an extension of the RFO pathway, which begins with sucrose. The pathway is primarily galactinol-dependent, relying on the sequential transfer of galactose units from a donor molecule, galactinol.

-

Galactinol Synthesis: The pathway initiates with the synthesis of galactinol from UDP-galactose and myo-inositol, a reaction catalyzed by Galactinol Synthase (GolS) .[2][5]

-

Raffinose Synthesis: Raffinose Synthase (RS) catalyzes the transfer of a galactose moiety from galactinol to sucrose, forming raffinose.[2][5]

-

Stachyose Synthesis: Stachyose Synthase (SS) then adds another galactose from galactinol to raffinose, producing stachyose.[2][5]

-

This compound Synthesis: Finally, a subsequent galactose transfer to stachyose yields this compound. This step can be catalyzed by This compound Synthase (VS) or, in some species, by the broader substrate specificity of Stachyose Synthase (SS).[2][5][13][14] An alternative, galactinol-independent pathway involving Galactan:Galactan Galactosyltransferase (GGT) also exists for the formation of higher-order RFOs.[2][5]

Stress-Induced Signaling Pathway

The perception of abiotic stress triggers a complex signaling cascade that results in the upregulation of RFO biosynthesis and accumulation of this compound.

-

Stress Perception: Plants perceive physical stimuli such as changes in cellular water potential (osmotic stress) or temperature.[7][12]

-

Signal Transduction: This perception initiates downstream signaling involving secondary messengers like Reactive Oxygen Species (ROS) and phytohormones (e.g., Abscisic Acid, ABA).[7]

-

Transcriptional Regulation: The signaling cascade activates specific transcription factors (TFs) that bind to the promoter regions of stress-responsive genes, including those in the RFO pathway.

-

Gene Expression: Expression of key enzyme genes, particularly Galactinol Synthase (GolS), is significantly upregulated.[11] Increased expression of Stachyose Synthase (SS) and this compound Synthase (VS) genes also occurs.[11][15]

-

Metabolic Response: The increased abundance of these enzymes leads to the accumulation of galactinol, raffinose, stachyose, and ultimately this compound.

-

Stress Tolerance: The accumulated RFOs confer stress tolerance through the mechanisms of osmotic adjustment, ROS scavenging, and macromolecule stabilization.

Quantitative Data on RFO Accumulation Under Stress

While this compound is a key RFO, particularly in the seeds of legumes, quantitative data on its accumulation in vegetative tissues under specific abiotic stresses is less prevalent than for its precursors, raffinose and sucrose. The following table summarizes representative data for RFOs, highlighting the general trend of accumulation during dehydration stress.

| Plant Species | Tissue | Stress Condition | Analyte | Concentration (Control) | Concentration (Stressed) | Fold Change | Reference |

| Xerophyta viscosa | Leaves | Water Deficit (dehydrated to 5% RWC) | Sucrose | ~4.8 mg/g DW | ~23.5 mg/g DW | ~5x | [16] |

| Xerophyta viscosa | Leaves | Water Deficit (dehydrated to 5% RWC) | Raffinose | Undetectable | ~12.5 mg/g DW | N/A | [16] |

| Phaseolus vulgaris | Leaves | Drought (early stage) | Galactinol | 0.67 mg/g FW | 0.95 mg/g FW | 1.4x | [11] |

| Phaseolus vulgaris | Leaves | Drought (early stage) | Raffinose | 0.28 mg/g FW | 0.70 mg/g FW | 2.5x | [11] |

| Lens culinaris | Seeds | Maturation (Desiccation) | This compound | Low (early development) | High (late development) | Sequential Increase | [15] |

| Pisum sativum | Seeds | Maturation (Desiccation) | This compound | ~0.4 µmol/seed | ~25.2 µmol/seed | ~63x | [17] |

Note: RWC = Relative Water Content; DW = Dry Weight; FW = Fresh Weight. Data for this compound is most pronounced during seed desiccation, a programmed developmental process that imparts extreme dehydration tolerance.

Detailed Experimental Protocols

Investigating the role of this compound requires a combination of analytical chemistry, physiology, and molecular biology techniques.

Quantification of this compound by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the direct quantification of underivatized carbohydrates.[9][18][19]

1. Sample Preparation and Extraction:

- Flash-freeze approximately 100-200 mg of plant tissue (leaf, root, or seed) in liquid nitrogen to halt metabolic activity.

- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.

- Add 1.5 mL of 80% (v/v) ethanol to the powdered tissue.

- Incubate the mixture at 80°C for 1 hour, vortexing every 15 minutes to extract soluble sugars.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant. Repeat the extraction on the pellet with another 1.0 mL of 80% ethanol and combine the supernatants.

- Evaporate the ethanol from the combined supernatant using a speed vacuum concentrator.

- Reconstitute the dried extract in a known volume (e.g., 500 µL) of ultrapure water.

- Filter the sample through a 0.22 µm syringe filter before injection.

2. HPAEC-PAD System and Conditions:

- System: A biocompatible (metal-free) ion chromatography system equipped with a pulsed amperometric detector and a gold working electrode.[9][20]

- Column: A high-resolution anion-exchange column designed for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).[18][20]

- Eluents: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in ultrapure water. A typical gradient might be:

- Eluent A: 100 mM NaOH

- Eluent B: 100 mM NaOH + 1 M NaOAc

- Flow Rate: 0.5 mL/min.[18]

- Injection Volume: 5-10 µL.[18]

- Column Temperature: 30°C.[18]

- Detection: Pulsed Amperometry with a gold electrode, using a standard carbohydrate waveform.[9]

3. Quantification:

- Prepare a standard curve using analytical-grade this compound, stachyose, raffinose, sucrose, and other relevant sugars.

- Run the standards and samples on the HPAEC-PAD system.

- Identify peaks based on retention times compared to the standards.

- Quantify the concentration of this compound in the samples by integrating the peak area and comparing it to the standard curve.

Stress-Induced Membrane Damage: Electrolyte Leakage Assay

This assay measures the integrity of cell membranes by quantifying the leakage of ions (electrolytes) from damaged tissues into an aqueous solution.[3][5]

1. Sample Collection:

- Excise leaf discs (e.g., 7.5 mm diameter) from both control and stressed plants, avoiding major veins.[5][13] Use a sharp cork borer to minimize mechanical damage.[13]

- Prepare at least three biological replicates per treatment.

2. Washing:

- Place the leaf discs in a tube or multi-well plate containing deionized water.[5]

- Gently rinse or shake for 30-60 minutes to remove surface contaminants and electrolytes released from cut edges.[13]

- Carefully replace the water with a fresh, known volume of deionized water (e.g., 10 mL).[5]

3. Initial Conductivity Measurement (C1):

- Incubate the samples at room temperature on a shaker for a defined period (e.g., 3-6 hours).

- Measure the electrical conductivity of the solution using a calibrated conductivity meter. Record this value as C1.[5]

4. Total Conductivity Measurement (C2):

- After the initial measurement, seal the tubes/plate and autoclave the samples (e.g., at 121°C for 20 minutes) to induce complete cell death and release all electrolytes.

- Cool the samples to room temperature.

- Measure the final electrical conductivity of the solution. Record this value as C2.

5. Calculation:

- Calculate the percentage of electrolyte leakage (EL%) as:

- EL% = (C1 / C2) * 100

- Higher EL% values indicate greater membrane damage.

Quantification of Reactive Oxygen Species (ROS)

The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is commonly used to measure general ROS levels within cells.[2][21]

1. Probe Preparation:

- Prepare a stock solution of H₂DCFDA (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

- On the day of the experiment, dilute the stock solution to a working concentration (e.g., 10-25 µM) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

2. Tissue Staining:

- Incubate thin sections of plant tissue or protoplasts in the H₂DCFDA working solution for 20-30 minutes at room temperature in the dark.

- Wash the tissue twice with the buffer to remove excess probe.

3. Measurement:

- Fluorometric Measurement: Homogenize the stained tissue in buffer. Centrifuge to pellet debris. Measure the fluorescence of the supernatant using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[22]

- Confocal Microscopy: Mount the stained tissue on a microscope slide and visualize using a confocal laser scanning microscope. The intensity of the green fluorescence is proportional to the amount of ROS.

4. Data Analysis:

- Express results as relative fluorescence units (RFU) per milligram of tissue or compare the fluorescence intensity between control and stressed samples.

Gene Expression Analysis by RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the transcript abundance of genes encoding key enzymes in the this compound biosynthesis pathway (e.g., GolS, SS, VS).

1. RNA Extraction:

- Extract total RNA from ~100 mg of frozen, powdered plant tissue using a commercial kit or a TRIzol-based method.

- Treat the RNA with DNase I to remove any contaminating genomic DNA.[4]

- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

2. cDNA Synthesis:

- Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[4]

3. Primer Design:

- Design gene-specific primers for the target genes (GolS, SS, VS) and at least two stable reference (housekeeping) genes (e.g., Actin, EF-1a, GAPDH).[4] Primers should span an exon-exon junction to prevent amplification from any residual gDNA.

4. qPCR Reaction:

- Set up the qPCR reaction in a 10-20 µL volume containing: cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.

- Run the reaction on a qPCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

- Include a melt curve analysis at the end to verify the specificity of the amplified product.

5. Data Analysis:

- Determine the quantification cycle (Cq) values for each reaction.

- Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the target gene expression to the geometric mean of the reference genes.[14]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the role of this compound in plant stress tolerance.

Conclusion

This compound, as a key member of the raffinose family oligosaccharides, plays a multifaceted role in plant stress tolerance. Its functions as an osmolyte, antioxidant, and macromolecular stabilizer are integral to cellular survival under adverse environmental conditions like drought and high salinity. The biosynthesis of this compound is a direct metabolic response to stress signaling, highlighting its importance in plant adaptation strategies. While its accumulation is well-documented in seeds conferring desiccation tolerance, further quantitative studies in vegetative tissues are needed to fully elucidate its dynamic role in response to transient environmental stresses. The protocols and pathways detailed in this guide provide a robust framework for researchers to further investigate and potentially leverage the protective properties of this compound to enhance crop resilience.

References

- 1. [PDF] Quantification of Plant Cell Death by Electrolyte Leakage Assay. | Semantic Scholar [semanticscholar.org]

- 2. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Frontiers | Validation of Reference Genes for RT-qPCR Studies of Gene Expression in Preharvest and Postharvest Longan Fruits under Different Experimental Conditions [frontiersin.org]

- 5. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Orthodox Dry Seeds Are Alive: A Clear Example of Desiccation Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Desiccation Tolerance as the Basis of Long-Term Seed Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of drought and salt stress on galactinol and raffinose family oligosaccharides in common bean (Phaseolus vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Implications of the lack of desiccation tolerance in recalcitrant seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]

- 14. Identification and Expression Analysis of the Genes Involved in the Raffinose Family Oligosaccharides Pathway of Phaseolus vulgaris and Glycine max - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sequential expression of raffinose synthase and stachyose synthase corresponds to successive accumulation of raffinose, stachyose and this compound in developing seeds of Lens culinaris Medik - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chromatographytoday.com [chromatographytoday.com]

- 19. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Reactive oxygen species -Other compound -Biochemistry-BIO-PROTOCOL [bio-protocol.org]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Verbascose as a Prebiotic: A Technical Guide to its Effects on Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbascose, a tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs), is a non-digestible carbohydrate found in various legumes such as soybeans, lentils, and chickpeas.[1] Due to its resistance to enzymatic digestion in the upper gastrointestinal tract, this compound arrives intact in the colon, where it is selectively fermented by beneficial gut bacteria.[1] This selective utilization confers upon this compound its prebiotic properties, positioning it as a molecule of significant interest for modulating the gut microbiota and promoting host health.

This technical guide provides an in-depth analysis of this compound as a prebiotic, focusing on its quantitative effects on the gut microbiota, the production of short-chain fatty acids (SCFAs), and the underlying signaling pathways. Detailed experimental protocols for assessing these effects are also provided to facilitate further research and development in this area.

Quantitative Effects of this compound on Gut Microbiota and Metabolites

The fermentation of this compound by colonic microbiota leads to two primary outcomes: a shift in the composition of the gut microbial community and the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs).

Modulation of Gut Microbiota Composition

This compound, along with other RFOs, has been shown to selectively stimulate the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species. While specific quantitative data for this compound alone is limited in publicly available literature, studies on closely related RFOs like stachyose provide valuable insights into its likely effects.

Table 1: Effect of Raffinose Family Oligosaccharides (RFOs) on Gut Microbiota Composition (in vivo, mice model)

| Microbial Group | Control Group (Log10 CFU/g feces) | RFO-supplemented Group (Log10 CFU/g feces) | Fold Change | Reference |

| Bifidobacterium | 7.8 ± 0.4 | 9.2 ± 0.5 | ~25 | [2] |

| Lactobacillus | 7.5 ± 0.3 | 8.8 ± 0.4 | ~20 | [2] |

| Enterococcus | 6.9 ± 0.2 | 6.1 ± 0.3 | ~0.16 | [2] |

| Enterobacteriaceae | 6.5 ± 0.3 | 5.5 ± 0.2 | ~0.1 | [2] |

*p < 0.05 compared to control. Data is illustrative and based on studies of RFO mixtures containing this compound.

Production of Short-Chain Fatty Acids (SCFAs)

The anaerobic fermentation of this compound by gut bacteria results in the production of SCFAs, primarily acetate, propionate, and butyrate. These molecules serve as an energy source for colonocytes and play crucial roles in regulating gut health and systemic metabolism.[3][4]

Table 2: Short-Chain Fatty Acid Production from in vitro Fermentation of Stachyose (a closely related RFO to this compound)

| Short-Chain Fatty Acid | Control (μg/g cecal content) | Stachyose-supplemented (μg/g cecal content) | Reference |

| Acetic acid | Not reported | 1105.87 ± 147.84 | [5] |

| Propionic acid | Not reported | 306.86 ± 78.30 | [5] |

| Butyric acid | Not reported | Not significantly different from control | [5] |

| Isovaleric acid | Not reported | 23.33 ± 6.91 | [5] |

| Isobutyric acid | Not reported | 26.56 ± 4.03 | [5] |

| Valeric acid | Not reported | 39.81 ± 8.79 | [5] |

Note: This data is for stachyose, and while indicative, the exact SCFA profile for this compound may differ.

Experimental Protocols

In Vitro Fermentation of this compound Using Human Fecal Slurry

This protocol simulates the fermentation of this compound in the human colon.

3.1.1 Materials

-

Anaerobic chamber

-

Basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)

-

This compound solution (sterile)

-

Fresh human fecal samples from healthy donors

-

Phosphate-buffered saline (PBS), sterile and anaerobic

-

Centrifuge

-

Incubator

3.1.2 Procedure

-

Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic PBS inside an anaerobic chamber.

-

Inoculation: Add the fecal slurry (e.g., 10% v/v) to the anaerobic basal medium containing a known concentration of this compound (e.g., 1% w/v). A control group without this compound should be included.

-

Incubation: Incubate the cultures anaerobically at 37°C for a defined period (e.g., 0, 12, 24, and 48 hours).

-

Sampling: At each time point, collect aliquots for microbiota and SCFA analysis.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This method is used to determine the bacterial composition of the fermentation samples.

3.2.1 DNA Extraction

-

Centrifuge an aliquot of the fermentation culture to pellet the bacterial cells.

-

Extract total genomic DNA using a commercially available DNA extraction kit suitable for fecal samples, following the manufacturer's instructions.

-

Assess DNA quality and quantity using a spectrophotometer or fluorometer.

3.2.2 PCR Amplification and Sequencing

-

Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers (e.g., 341F and 806R) with sequencing adapters and barcodes.

-

Purify the PCR products to remove primers and dNTPs.

-

Quantify the purified amplicons and pool them in equimolar concentrations.

-

Perform paired-end sequencing on an Illumina MiSeq platform.

3.2.3 Bioinformatic Analysis

-

Process the raw sequencing reads to remove low-quality sequences and chimeras.

-

Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a 97% similarity threshold.

-

Assign taxonomy to the OTUs/ASVs using a reference database such as Greengenes or SILVA.

-

Analyze the relative abundance of different bacterial taxa at various taxonomic levels (phylum, family, genus).

Short-Chain Fatty Acid Analysis by Gas Chromatography (GC)

This protocol quantifies the concentrations of acetate, propionate, and butyrate in the fermentation samples.

3.3.1 Sample Preparation

-

Centrifuge the fermentation samples and collect the supernatant.

-

Acidify the supernatant with an acid (e.g., metaphosphoric acid or hydrochloric acid) to protonate the SCFAs.

-

Add an internal standard (e.g., 2-ethylbutyric acid) for quantification.

-

Extract the SCFAs with a solvent such as diethyl ether.

3.3.2 Gas Chromatography Analysis

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A suitable capillary column for SCFA analysis (e.g., a wax column).

-

Carrier Gas: Helium or nitrogen.

-

Temperature Program: An optimized temperature gradient to separate the different SCFAs.

-

Injection: Inject the extracted sample into the GC.

-

Quantification: Identify and quantify the SCFAs by comparing their retention times and peak areas to those of known standards.

Signaling Pathways and Logical Relationships

The prebiotic effects of this compound are mediated through the production of SCFAs, which act as signaling molecules in the gut.

This compound Fermentation and SCFA Production Workflow

Caption: Workflow of this compound fermentation by gut microbiota to produce SCFAs.

SCFA Signaling Pathways in Intestinal Epithelial Cells

SCFAs produced from this compound fermentation can activate G protein-coupled receptors (GPCRs), such as GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2), on the surface of intestinal epithelial cells. This activation triggers downstream signaling cascades that influence various cellular processes.

Caption: SCFA signaling through GPR41 and GPR43 in intestinal epithelial cells.

Logical Relationship between this compound, Gut Microbiota, and Host Health

The consumption of this compound initiates a cascade of events that ultimately contribute to improved host health.

Caption: The relationship between this compound, gut microbiota, and host health benefits.

Conclusion

This compound exhibits significant potential as a prebiotic agent capable of beneficially modulating the gut microbiota and promoting the production of health-associated metabolites. Its ability to selectively stimulate the growth of beneficial bacteria and increase the production of short-chain fatty acids underscores its value in the development of functional foods and therapeutics aimed at improving gut health. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the prebiotic potential of this compound. Further clinical trials with purified this compound are warranted to definitively quantify its effects in human populations and to elucidate the full spectrum of its health benefits.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Stachyose-enriched α-galacto-oligosaccharides regulate gut microbiota and relieve constipation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Latilactobacillus sakei Furu2019 and stachyose as probiotics, prebiotics, and synbiotics alleviate constipation in mice - PMC [pmc.ncbi.nlm.nih.gov]

Verbascose: A Comprehensive Technical Guide on its Discovery, and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbascose, a pentasaccharide belonging to the raffinose family of oligosaccharides (RFOs), has garnered significant interest in various scientific fields due to its roles in plant physiology and its potential as a prebiotic. This technical guide provides an in-depth exploration of the discovery and historical background of this compound, its physicochemical properties, and its prevalence in the plant kingdom. Detailed experimental protocols for its extraction, isolation, and characterization are presented, alongside a discussion of its biological functions, particularly in plant stress response and gut microbiota modulation.

Discovery and Historical Background

This compound was first isolated in 1910 by the French pharmacist and chemist Marc Bridel, in collaboration with Émile Bourquelot.[1] Their pioneering work was conducted at the laboratory of pharmaceutical technology at the École de pharmacie in Paris.[1] The initial source of this novel sugar was the roots of the common mullein plant, Verbascum thapsus L., from which the name "this compound" is derived.[1] This discovery was a significant advancement in the field of carbohydrate chemistry, particularly in the understanding of complex oligosaccharides.[1] The structure of this compound was later elucidated, identifying it as a pentasaccharide composed of three galactose units, one glucose unit, and one fructose unit.[2]

Physicochemical Properties of this compound

This compound is a non-reducing sugar with a complex molecular structure. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₂O₂₆ | [1][2][3][4] |

| Molecular Weight | 828.72 g/mol | [1][3][4] |

| Melting Point | 219-220 °C; 253 °C | [4][5] |

| Optical Rotation | [α]D²⁰ +170° (water) | [4] |

| Solubility | Soluble in water | [1][2] |

| CAS Number | 546-62-3 | [3][4][5] |

Occurrence and Quantitative Data in Plant Sources

This compound is predominantly found in the seeds, roots, and other storage organs of various plants, particularly legumes. It serves as a carbohydrate reserve and plays a role in protecting seeds from desiccation and in stress tolerance.[2][6] The concentration of this compound can vary significantly between different plant species and even between cultivars of the same species.

| Plant Source | This compound Content (mg/g or as specified) | Reference |

| Pigeon Peas (Cajanus cajan) | Predominant oligosaccharide | [7] |

| Faba Bean (Vicia faba) | Predominant α-galactoside | [8] |

| Mung Bean (Vigna radiata) | 1.67 g/100g (Stachyose + this compound) | [9] |

| Lentils (Lens culinaris) | Minor oligosaccharide | [10] |

| Peas (Pisum sativum) | Minor oligosaccharide | [10] |

| Roots of Lycopus lucidus Turcz. | 212.4 mg/g | [11] |

| Field Pea | 2.35% | [12] |

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general method for the extraction of this compound from plant sources, adapted from various studies.

Materials:

-

Dried and finely ground plant material (e.g., seeds, roots)

-

Methanol or 50% Ethanol

-

Ultrasonic bath

-

Filter paper or syringe filter

-

Rotary evaporator

Procedure:

-

Weigh a known amount of the powdered plant material (e.g., 10 g).

-

Add a suitable volume of the extraction solvent (e.g., 100 mL of methanol or 50% ethanol) to the plant material.

-

For enhanced extraction efficiency, place the mixture in an ultrasonic bath for approximately 30 minutes at room temperature.[13]

-

Filter the extract through filter paper or a syringe filter to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator at a controlled temperature to obtain a crude extract.

Isolation and Purification of this compound

Further purification of the crude extract is necessary to isolate this compound. This can be achieved through liquid-liquid partitioning and chromatographic techniques.

Materials:

-

Crude this compound extract

-

Ethyl acetate

-

Separating funnel

-

Chromatography system (e.g., High-Performance Liquid Chromatography - HPLC)

-

Appropriate chromatography column (e.g., C18 or a specialized carbohydrate column)

-

Mobile phase solvents (e.g., acetonitrile-water mixture)

Procedure:

-

Dissolve the crude extract in water.

-

Transfer the aqueous solution to a separating funnel and add an equal volume of ethyl acetate.[13]

-

Shake the funnel vigorously and then allow the layers to separate.

-

Collect the aqueous layer containing the polar this compound.

-

Repeat the partitioning with ethyl acetate to remove residual non-polar impurities.

-

The aqueous layer can then be further purified using preparative HPLC. A hydrophilic interaction liquid chromatography (HILIC) mode is often effective for separating oligosaccharides.[11]

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector - ELSD or refractive index detector - RID) can be used for quantification and purity assessment.[12][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of carbohydrates like this compound, providing information about the monosaccharide composition, anomeric configurations, and glycosidic linkages.[15][16][17][18][19]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and, in conjunction with fragmentation analysis (MS/MS), can provide further structural information.[3]

Biological Functions and Signaling Pathways

Role in Plant Abiotic Stress Response

This compound, as a member of the raffinose family of oligosaccharides, plays a crucial role in the response of plants to abiotic stresses such as cold and drought.[2] RFOs are thought to act as osmoprotectants, helping to maintain cellular turgor and protect cellular structures under stress conditions.

Prebiotic Activity and Gut Microbiota Modulation

This compound is indigestible by human enzymes and passes to the large intestine, where it can be fermented by the gut microbiota.[2] This selective fermentation can promote the growth of beneficial bacteria, such as Bifidobacteria and Lactobacilli, classifying this compound as a prebiotic.[2] The fermentation of this compound leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.

Conclusion

Since its discovery over a century ago, this compound has evolved from a novel plant-derived sugar to a molecule of significant interest for its roles in plant science and human health. The historical context of its discovery laid the foundation for subsequent research into its chemical nature and biological functions. The detailed experimental protocols provided in this guide offer a framework for its continued investigation. The dual role of this compound in enhancing plant resilience and potentially modulating the gut microbiome underscores its importance for future research and development in agriculture, food science, and medicine.

References

- 1. This compound | 546-62-3 | Benchchem [benchchem.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. This compound | C30H52O26 | CID 441434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 546-62-3 [m.chemicalbook.com]

- 5. This compound | CAS#:546-62-3 | Chemsrc [chemsrc.com]

- 6. Soluble carbohydrates in legume seeds | Seed Science Research | Cambridge Core [cambridge.org]

- 7. Effect of soaking, cooking and germination on the oligosaccharide content of selected Nigerian legume seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The content of raffinose oligosaccharides in legumes and their importance for animals [jafs.com.pl]

- 9. ajas.journals.ekb.eg [ajas.journals.ekb.eg]

- 10. Oligosaccharide Content and Composition of Legumes and Their Reduction by Soaking, Cooking, Ultrasound, and High Hydrostatic Pressure [cerealsgrains.org]

- 11. Hydrophilic interaction liquid chromatography for the separation, purification, and quantification of raffinose family oligosaccharides from Lycopus lucidus Turcz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. scispace.com [scispace.com]

- 15. HPLC and NMR analysis of the phenyl-ethanoid glycosides pattern of Verbascum thapsus L. cultivated in the Etnean area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cigs.unimo.it [cigs.unimo.it]

- 17. iris.unina.it [iris.unina.it]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Verbascose: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Raffinose Family Oligosaccharide

Introduction

Verbascose is a pentasaccharide belonging to the raffinose family of oligosaccharides (RFOs). Structurally, it consists of three galactose units, one glucose unit, and one fructose unit. As a non-reducing sugar, this compound is highly soluble in water and is predominantly found in the seeds of many plants, particularly legumes. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, metabolism, physiological effects, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is formed by the sequential addition of galactose units to a sucrose molecule. Its chemical formula is C₃₀H₅₂O₂₆. The structure can be described as galactose-galactose-galactose-glucose-fructose. This structure renders it indigestible by human enzymes in the upper gastrointestinal tract.

Biosynthesis of this compound in Plants

The primary route for this compound synthesis in plants is the galactinol-dependent pathway. This process involves a series of enzymatic reactions catalyzed by specific galactosyltransferases. The key enzymes in this pathway are:

-

Galactinol Synthase (GolS): Catalyzes the formation of galactinol from UDP-galactose and myo-inositol.

-

Raffinose Synthase (RS): Transfers a galactose unit from galactinol to sucrose to form the trisaccharide raffinose.

-

Stachyose Synthase (STS): Adds another galactose moiety from galactinol to raffinose, producing the tetrasaccharide stachyose.

-

This compound Synthase (VS) or multifunctional Stachyose Synthase: The final step involves the addition of a third galactose residue from galactinol to stachyose to form this compound. Some research suggests that a specific this compound synthase is responsible for this step, while other studies indicate that a multifunctional stachyose synthase can catalyze the synthesis of both stachyose and this compound[1].

A less common, galactinol-independent pathway has also been identified in some plant species. This pathway utilizes galactan:galactan galactosyltransferase (GGT) to transfer a terminal galactose unit from one RFO molecule to another. For instance, GGT can synthesize this compound and raffinose from two molecules of stachyose.

Diagram 1: Galactinol-dependent biosynthesis pathway of this compound.

Physiological Role in Plants

In plants, this compound and other RFOs serve several crucial functions:

-

Carbon Storage and Transport: They act as a significant form of carbon storage, particularly in seeds, providing a readily available energy source during germination.

-

Stress Tolerance: RFOs play a vital role in protecting plants against abiotic stresses such as drought, cold, and salinity by stabilizing cellular membranes and proteins.

Metabolism and Physiological Effects in Humans

Metabolism in the Gut

Humans lack the α-galactosidase enzyme necessary to hydrolyze the α-1,6-glycosidic linkages in this compound. Consequently, it passes undigested through the small intestine and is fermented by the gut microbiota in the large intestine. This fermentation produces short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, along with gases like hydrogen and carbon dioxide, which can cause flatulence in some individuals.

Prebiotic Effects

This compound is considered a prebiotic, as it selectively stimulates the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus. The production of SCFAs from its fermentation contributes to a lower colonic pH, which can inhibit the growth of pathogenic bacteria. These SCFAs also serve as an energy source for colonocytes and have been linked to various health benefits, including improved gut barrier function and modulation of the immune system.

Immunomodulatory Activity

Recent studies have highlighted the immunomodulatory potential of this compound. In vitro and in vivo studies have demonstrated that this compound can enhance the phagocytic activity of macrophages and stimulate the release of various cytokines, including interleukin (IL)-6, IL-1β, and interferon (IFN)-α and IFN-γ.

Diagram 2: Physiological effects of this compound in humans.

Quantitative Data

The concentration of this compound and other RFOs can vary significantly among different legume species and even between cultivars of the same species.

Table 1: this compound and other RFOs Content in Various Legumes (mg/g dry matter)

| Legume | Raffinose | Stachyose | This compound | Total RFOs | Reference |

| Pea (Pisum sativum) | 0.18 - 8.08 | 8.90 - 37.27 | 13.95 - 31.02 | 26.64 - 61.57 | [2] |

| Faba Bean (Vicia faba) | - | - | ~16 | ~28 | [3] |

| Soybean (Glycine max) | 1 - 4% | 5 - 7% | Minute amounts | 7 - 11% | [4] |

| Yellow Pea (immature) | - | 20.5 - 22.4 | 13.6 - 16.1 | - | [5] |

| Yellow Pea (mature) | - | - | - | - | [5] |

| Black Gram | 0.18 - 8.08 | 8.90 - 37.27 | 13.95 - 31.02 | 26.64 - 61.57 | [2] |

Table 2: Immunomodulatory Effects of this compound

| Experimental Model | This compound Concentration/Dose | Observed Effects | Reference |

| In vitro (RAW264.7 macrophages) | 200 µg/mL | Enhanced phagocytosis, increased NO, IL-6, IL-1β, IFN-α, and IFN-γ release | |

| In vivo (immunosuppressed mice) | 90 mg/kg body weight | Increased spleen index, lysozyme activity, serum hemolysin level, and DTH response |

Experimental Protocols

Extraction and Purification of this compound from Legumes

A general procedure for the extraction and purification of RFOs, including this compound, from legume seeds is as follows:

-

Sample Preparation: Dry legume seeds are finely ground into a powder.

-

Defatting: The powder is defatted using a nonpolar solvent like n-hexane.

-

Extraction: The defatted powder is extracted with an aqueous ethanol solution (typically 50-80% ethanol) at room temperature or with heating[6][7]. The mixture is agitated for a specified period to ensure efficient extraction of soluble carbohydrates.

-

Centrifugation/Filtration: The extract is separated from the solid residue by centrifugation or filtration.

-

Purification: The crude extract can be further purified using techniques such as charcoal-celite column chromatography or solid-phase extraction to remove interfering compounds like monosaccharides, disaccharides, and pigments.

-

Concentration and Lyophilization: The purified extract is concentrated under reduced pressure and then lyophilized to obtain a powdered sample of RFOs.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound and other RFOs.

-

Chromatographic System: A typical HPLC system consists of a pump, an injector, a column, a detector, and a data acquisition system.

-

Column: Amine-based (NH₂) columns or specialized carbohydrate analysis columns are commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically employed[8]. The exact ratio and gradient profile may need to be optimized depending on the specific column and the complexity of the sample.

-

Detector: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is suitable for detecting non-UV absorbing compounds like this compound[8].

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration of a pure this compound standard.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical composition and carbohydrate content of several varieties of faba bean and pea seeds [jafs.com.pl]

- 4. feedstrategy.com [feedstrategy.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of extraction methods for determination of the raffinose family oligosaccharides in leguminous vine peas (Pisum sativum L.) and effects of blanching [agris.fao.org]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Immunomodulatory and Immunostimulatory Activity of Verbascose

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verbascose, a galacto-oligosaccharide (GOS), is emerging as a significant natural compound with potent immunomodulatory and immunostimulatory properties.[1] Structurally, it is a tetrasaccharide composed of one glucose, one fructose, and two galactose units. Found in sources such as mung beans (Phaseolus aureus), this compound is gaining attention as a potential immunomodulatory agent for functional foods and therapeutic applications.[2][3] This technical guide provides a comprehensive overview of the scientific evidence supporting the immunological activity of this compound, detailing its effects on various immune parameters, the experimental protocols used to elucidate these effects, and the potential signaling pathways involved.

In Vitro Immunomodulatory and Immunostimulatory Activity

In vitro studies have consistently demonstrated the ability of this compound to activate key innate immune cells, particularly macrophages. These studies reveal a dose-dependent effect on cell viability, phagocytosis, and the production of critical immune mediators.

Macrophage Activation

This compound has been shown to significantly enhance the effector functions of macrophages, including the RAW264.7 cell line and primary peritoneal macrophages.[3][4] Key activities include:

-

Enhanced Proliferation and Viability: Treatment with this compound at concentrations ranging from 25 to 400 μg/mL significantly increases the viability and proliferation of RAW264.7 macrophage cells.[1][4]

-

Increased Phagocytic Activity: this compound notably promotes the phagocytic capacity of peritoneal macrophages, with the maximum effect observed at a concentration of 200 μg/mL.[2][5] The phagocytosis-promoting effects were comparable to those stimulated by the positive control, lipopolysaccharide (LPS).[6]

-